Enhanced Lipophilicity (LogP) of the Trifluoromethyl Analog Drives Superior Membrane Permeability and Pharmacokinetics
The presence of the trifluoromethyl group in 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile significantly increases its lipophilicity compared to the unsubstituted parent compound, mandelonitrile. This increase, quantified by the partition coefficient (LogP), is a critical determinant of a molecule's ability to cross biological membranes, its metabolic stability, and its overall pharmacokinetic profile . The higher LogP value makes the trifluoromethyl analog a far superior starting point for designing drug candidates intended for oral bioavailability or central nervous system (CNS) penetration [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.26 |
| Comparator Or Baseline | Mandelonitrile (2-hydroxy-2-phenylacetonitrile, CAS 532-28-5): LogP = 0.83 |
| Quantified Difference | A 2.7-fold increase in LogP (ΔLogP = 1.43), corresponding to an estimated ~27-fold increase in partition coefficient (P) assuming linear relationship. |
| Conditions | Computational prediction (XLogP3) using standardized algorithms on molecular structure. |
Why This Matters
For procurement in medicinal chemistry, the higher LogP directly translates to improved membrane permeability, enabling the development of drug candidates with better oral absorption and CNS penetration profiles compared to those derived from the less lipophilic mandelonitrile.
- [1] Kuujia. (n.d.). Cas no 168013-75-0 (2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile). Retrieved April 22, 2026. View Source
